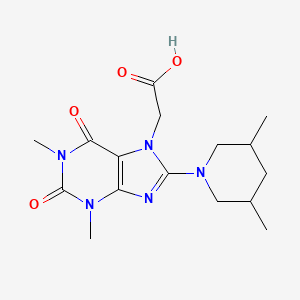
2-(8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Coordination Polymers : A study conducted by Ying-xia et al. (2014) describes the synthesis of a purine-containing multifunctional ligand similar to the specified compound. This ligand was used to create new coordination polymers with potential applications in material science and chemistry. The study provides insights into the structural properties of these polymers (Zhou Ying-xia et al., 2014).
Crystal Structure Analysis : Carvalho et al. (2007) analyzed the crystal structure of a compound closely related to the specified chemical. This research enhances understanding of the molecular and crystalline properties of such compounds, which is crucial for their application in various scientific fields (J. J. Carvalho et al., 2007).
Covalent Base-Pair Analogues : Hocek et al. (2002) synthesized covalent analogues of DNA base-pairs using purine derivatives. This research is relevant in the context of genetic engineering and biochemistry, exploring the synthetic capabilities and potential applications of purine-based compounds (Michal Hocek et al., 2002).
Biomedical Applications
Investigation in Human Keratinocytes : Wójcik-Pszczoła et al. (2017) studied the safety and efficacy of purine derivatives with acetic acid moiety, similar to the specified compound, in human keratinocytes. This research contributes to understanding the biological compatibility and potential therapeutic applications of such compounds (K. Wójcik-Pszczoła et al., 2017).
Conformational Studies for Medical Applications : Gerhardt et al. (2012) conducted conformational studies of compounds structurally related to the specified chemical. Understanding the conformational properties of these compounds is crucial for their potential use in pharmaceuticals and medicinal chemistry (Valeska Gerhardt et al., 2012).
Chemical Properties and Reactions
Reactions with Isoxazoles : Abignente et al. (1975) prepared isoxazol pyridine-3-acetic acids through a synthetic process that could be relevant to the synthesis and reactions of the specified compound. These findings contribute to the broader knowledge of chemical synthesis and reactions involving complex organic molecules (E. Abignente et al., 1975).
Catalysis and Reaction Mechanisms : Hogale et al. (1995) studied the synthesis of benzofuro pyrazol-3(1H)-ones, involving reactions that could be applicable to the synthesis and study of similar complex molecules, including the specified compound. This research aids in understanding catalysis and reaction mechanisms in organic chemistry (M. Hogale et al., 1995).
Investigations in Organometallic Chemistry : Wen et al. (2005) explored the synthesis of organometallic compounds, which could provide insights into the chemical behavior and potential applications of the specified compound in the field of organometallic chemistry (Zhen-Kang Wen et al., 2005).
Eigenschaften
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-9-5-10(2)7-20(6-9)15-17-13-12(21(15)8-11(22)23)14(24)19(4)16(25)18(13)3/h9-10H,5-8H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSJFUIZSQWLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2702236.png)
![1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2702237.png)
![1,7-Dimethyl-8-(phenylethyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2702238.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2702240.png)
![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)

![N-(3-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2702248.png)
![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)
![N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702254.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)
